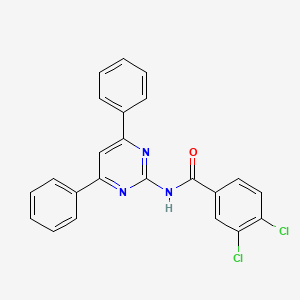

Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-

CAS No.: 820961-62-4

Cat. No.: VC20333189

Molecular Formula: C23H15Cl2N3O

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820961-62-4 |

|---|---|

| Molecular Formula | C23H15Cl2N3O |

| Molecular Weight | 420.3 g/mol |

| IUPAC Name | 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide |

| Standard InChI | InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29) |

| Standard InChI Key | YYTAOASUFGFGNV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with chlorine atoms at the 3- and 4-positions of the aromatic ring. This dichlorinated benzamide is linked via an amide bond to a 2-aminopyrimidine ring, which itself is substituted with phenyl groups at the 4- and 6-positions. The IUPAC name, 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide, reflects this intricate arrangement. The presence of electron-withdrawing chlorine atoms and electron-donating phenyl groups creates a polarized structure, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.3 g/mol |

| CAS Number | 820961-62-4 |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The absence of reported melting and boiling points underscores the compound’s status as a research-grade material, with limited commercial availability. Comparative analysis with simpler benzamides, such as 3,4-dichlorobenzamide (CAS No. 2670-38-4), reveals that chlorination increases molecular weight and polarity, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Synthesis and Purification

Reaction Mechanism

The synthesis begins with the acylation of 4,6-diphenylpyrimidin-2-amine using 3,4-dichlorobenzoyl chloride in the presence of triethylamine () as a base. The reaction proceeds in dichloromethane () under inert conditions to minimize side reactions:

The amide bond formation is driven by the nucleophilic attack of the pyrimidine amine on the electrophilic carbonyl carbon of the acyl chloride.

Purification Techniques

Crude product purification typically employs:

-

Recrystallization: Solvents such as ethanol or ethyl acetate are used to isolate high-purity crystals.

-

Column Chromatography: Silica gel with a hexane-ethyl acetate gradient separates unreacted starting materials and byproducts.

Yield optimization remains a challenge due to steric hindrance from the bulky phenyl groups on the pyrimidine ring.

Material Science Applications

The compound’s rigid aromatic framework and hydrogen-bonding capability (via the amide group) make it a candidate for hierarchical self-assembly into liquid crystalline phases . For example, twin-tapered dendritic benzamides form supramolecular polymers that organize into columnar hexagonal or rectangular lattices . Such properties could be exploited in optoelectronic devices or nanostructured materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume